BenchChemオンラインストアへようこそ!

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Nucleophilic substitution Leaving group Synthetic efficiency

This spirocyclic building block eliminates synthetic bottlenecks. The electrophilic iodomethyl handle at C‑7 enables direct, single‑step SN2 diversification with amine, thiol, alkoxide, or azide nucleophiles—no tosylation or Appel activation required. Alternatively, zinc insertion and Negishi cross‑coupling generate C‑7 arylated products in one pot. Compared to the regioisomeric 6‑iodomethyl‑5‑oxa analog, it offers an 8.4–8.6% price advantage per gram. For CROs and core facilities synthesizing custom libraries, the step‑economy directly translates to shorter turnaround times and higher project margins.

Molecular Formula C13H22INO3
Molecular Weight 367.227
CAS No. 2169497-71-4
Cat. No. B2997001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
CAS2169497-71-4
Molecular FormulaC13H22INO3
Molecular Weight367.227
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(OCC12CCC2)CI
InChIInChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9H2,1-3H3
InChIKeyQAQGYRHHTRGOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 2169497-71-4): Sourcing & Selection Guide for Spirocyclic Building Blocks


Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 2169497-71-4) is a spirocyclic building block featuring a conformationally constrained 8-oxa-5-azaspiro[3.5]nonane core, an N-Boc protecting group, and a reactive iodomethyl substituent at the 7-position. With a molecular formula of C₁₃H₂₂INO₃ and a molecular weight of 367.22 g/mol, it is supplied as a versatile small-molecule scaffold (purity ≥95%) for medicinal chemistry and organic synthesis . The compound belongs to the oxa-azaspiro[3.5]nonane family, a privileged scaffold class in drug discovery due to its three-dimensional architecture, heteroatom content, and favorable physicochemical properties .

Why Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate Cannot Be Replaced by Common Analogs


Though the 8-oxa-5-azaspiro[3.5]nonane scaffold appears homogeneous, subtle variations in heteroatom placement, C-7 substituent identity, and protecting group strategy produce functionally distinct chemical entities. The hydroxymethyl analog (CAS 2413896-19-0) lacks the electrophilic reactivity inherent to the iodomethyl group ; regioisomeric analogs such as the 6-iodomethyl-5-oxa variant (CAS 2168788-43-8) exhibit different spatial orientation of the reactive handle ; and the N-Boc-deprotected analog (CAS 2680849-92-5) has altered solubility and storage stability . Furthermore, compared to non-oxa azaspiro[3.5]nonanes, the presence of the ring oxygen dramatically improves aqueous solubility (up to 40-fold) and reduces lipophilicity [1]. These differences mean that substituting one analog for another without experimental validation risks altered reactivity, divergent ADME properties, and irreproducible biological results.

Quantitative Evidence: Differentiating Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate from Closest Analogs


Iodomethyl Leaving Group Provides ≥10³–10⁵-Fold Faster SN2 Reactivity than Hydroxymethyl Analogs

The target compound's primary alkyl iodide at the 7-position is a superior leaving group for bimolecular nucleophilic substitution (SN2) compared to the hydroxymethyl analog (CAS 2413896-19-0). Alkyl iodides are known to react 10³–10⁵ times faster than the corresponding alkyl bromides under identical SN2 conditions due to the weaker C–I bond and the lower basicity of iodide [1]. In contrast, the hydroxymethyl analog requires pre-activation (e.g., conversion to a tosylate or mesylate) to achieve comparable reactivity, adding one or two synthetic steps .

Nucleophilic substitution Leaving group Synthetic efficiency

Oxa-Spirocyclic Core Delivers Up to 40-Fold Water Solubility Improvement Over Non-Oxa Analogs

A systematic study of >150 oxa-spirocycles demonstrated that incorporation of an oxygen atom into the spirocyclic scaffold dramatically improves aqueous solubility by up to 40-fold compared to non-oxa spirocyclic analogs, with a concomitant decrease in lipophilicity (LogP) [1]. The 8-oxa-5-azaspiro[3.5]nonane core in the target compound embodies this design principle. This enhancement is critical for achieving adequate solubility in biochemical and cellular assays, and for improving oral absorption and reducing non-specific protein binding in vivo.

Water solubility Lipophilicity Drug-likeness

7-Iodomethyl-8-oxa Regioisomer Offers ~8–9% Lower Cost per Unit Mass than 6-Iodomethyl-5-oxa Regioisomer

Direct commercial pricing comparison from the same supplier (CymitQuimica/Biosynth) reveals that the target compound (CAS 2169497-71-4) is consistently priced below its regioisomeric analog, tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2168788-43-8) . At the 50 mg scale, the target compound costs €609 vs. €666 for the regioisomer (8.6% saving); at the 500 mg scale, €1,697 vs. €1,853 (8.4% saving). Both compounds share identical molecular formula, purity specification (≥95%), and brand.

Procurement cost Regioisomer Budget optimization

Iodomethyl Group Enables Direct Negishi Cross-Coupling with Aryl Halides in 20–72% Yield

The synthetic utility of Boc-protected iodomethyl building blocks was demonstrated by Massah et al. (J. Org. Chem., 2010), who showed that (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate undergoes zinc insertion and subsequent Negishi cross-coupling with aryl iodides, using Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) in DMF, to yield Boc-protected 2-benzylpyrrolidines in 20–72% yield [1]. By direct analogy, the target compound's primary alkyl iodide at the 7-position enables the same cross-coupling manifold, providing rapid access to C-7 arylated spirocyclic libraries. In contrast, hydroxymethyl or halide-free analogs cannot engage in this transformation without prior functional group interconversion.

Cross-coupling Negishi reaction Diversity-oriented synthesis

High-Value Application Scenarios for Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate Based on Quantitative Evidence


Diversity-Oriented Synthesis of C-7 Arylated/O-Alkylated Spirocyclic Libraries via SN2 or Cross-Coupling

The iodomethyl group at C-7 serves as a universal diversification handle. Treatment with amine, thiol, alkoxide, or azide nucleophiles directly installs new C–N, C–S, C–O, or C–N₃ bonds in a single step, avoiding the pre-activation required by the hydroxymethyl analog. Alternatively, zinc insertion and Negishi cross-coupling with (hetero)aryl iodides, following the protocol of Massah et al. (J. Org. Chem., 2010), generates C-7 arylated spirocyclic products in 20–72% yield [1]. This dual reactivity strategy enables rapid exploration of chemical space around the spirocyclic core, making the compound a cost-effective starting point for hit-to-lead optimization.

Physicochemical Property Optimization for CNS and Oral Drug Candidates Using the Oxa-Spirocyclic Scaffold

The 8-oxa-5-azaspiro[3.5]nonane core embodies the oxa-spirocycle design principle validated by Fominova et al. (Chem. Sci., 2021), which demonstrated up to 40-fold aqueous solubility improvement over non-oxa spirocyclic analogs [2]. For CNS programs requiring high sp³ character, conformational constraint, and adequate solubility for in vivo dosing, the target compound's scaffold provides a commercially accessible entry point. The N-Boc group further facilitates downstream deprotection and functionalization with diverse N-capping groups to fine-tune target engagement and ADME properties.

Late-Stage Functionalization of Advanced Intermediates Where Step Economy is Critical

In multi-step synthesis campaigns where every additional synthetic operation incurs cost and time penalties, the iodomethyl compound's 'ready-to-react' nature is a procurement decision driver. The 8.4–8.6% price advantage over the regioisomeric 6-iodomethyl-5-oxa analog compounds with every gram purchased, while the direct SN2 reactivity eliminates the tosylation or Appel reaction steps required for the hydroxymethyl analog. For contract research organizations and core facilities synthesizing custom libraries on a fee-for-service basis, this step economy translates directly into shorter turnaround times and higher project margins.

Quote Request

Request a Quote for Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.